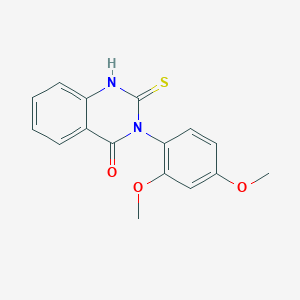![molecular formula C11H18ClN5O2S B10949139 2-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B10949139.png)
2-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-Chloro-1H-pyrazol-1-yl)propanoyl]-N~1~-(3-methoxypropyl)-1-hydrazinecarbothioamide: is a complex organic compound that features a pyrazole ring substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Chloro-1H-pyrazol-1-yl)propanoyl]-N~1~-(3-methoxypropyl)-1-hydrazinecarbothioamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of acetylenic ketones with hydrazines.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Acylation: The chlorinated pyrazole is acylated with propanoyl chloride under basic conditions to form the 3-(4-chloro-1H-pyrazol-1-yl)propanoyl intermediate.
Thiosemicarbazide Formation: The intermediate is then reacted with thiosemicarbazide to form the hydrazinecarbothioamide moiety.
Methoxypropyl Substitution: Finally, the compound is alkylated with 3-methoxypropyl bromide to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinecarbothioamide moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring or the carbonyl group, potentially yielding hydrazine derivatives or alcohols.
Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an appropriate solvent.
Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives or alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology and Medicine
Its ability to interact with biological targets makes it a candidate for drug development .
Industry
Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 2-[3-(4-Chloro-1H-pyrazol-1-yl)propanoyl]-N~1~-(3-methoxypropyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile
- 4-Chloro-2-(1H-pyrazol-3-yl)phenol
- 3-Chloro-1H-pyrazole
Uniqueness
Compared to similar compounds, 2-[3-(4-Chloro-1H-pyrazol-1-yl)propanoyl]-N~1~-(3-methoxypropyl)-1-hydrazinecarbothioamide is unique due to its combination of a chlorinated pyrazole ring with a hydrazinecarbothioamide moiety. This structure provides distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H18ClN5O2S |
|---|---|
Molecular Weight |
319.81 g/mol |
IUPAC Name |
1-[3-(4-chloropyrazol-1-yl)propanoylamino]-3-(3-methoxypropyl)thiourea |
InChI |
InChI=1S/C11H18ClN5O2S/c1-19-6-2-4-13-11(20)16-15-10(18)3-5-17-8-9(12)7-14-17/h7-8H,2-6H2,1H3,(H,15,18)(H2,13,16,20) |
InChI Key |
XTTCDYBVVJHEMR-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=S)NNC(=O)CCN1C=C(C=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-13-acetyl-5-methyl-2-(4-methylbenzylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B10949070.png)

![N-[3-(morpholin-4-yl)propyl]-2-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B10949073.png)
![4-{5-[4-(Difluoromethoxy)-3-ethoxyphenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B10949074.png)
![3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N'-[(E)-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]propanehydrazide](/img/structure/B10949087.png)
![(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10949093.png)
![2-({5-[(4-chloro-2-methylphenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10949105.png)
![1-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]-5-(naphthalen-1-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10949109.png)
![4-{[(E)-{5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10949110.png)
![methyl 4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoate](/img/structure/B10949112.png)
![4-bromo-N'-[(E)-(4-chloro-1-methyl-1H-pyrazol-5-yl)methylidene]-1,5-dimethyl-1H-pyrazole-3-carbohydrazide](/img/structure/B10949113.png)
![2-(4-bromo-1H-pyrazol-1-yl)-2-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide](/img/structure/B10949116.png)
![4-bromo-1-ethyl-N-[1-ethyl-5-(morpholin-4-ylcarbonyl)-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B10949120.png)
![2-[4-(difluoromethoxy)-3-methoxyphenyl]-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-oxadiazole](/img/structure/B10949123.png)
